molecular formula C6H7NO2S B1362600 4-Aminobenzenesulfinic acid CAS No. 7472-15-3

4-Aminobenzenesulfinic acid

Cat. No. B1362600
CAS RN: 7472-15-3
M. Wt: 157.19 g/mol
InChI Key: YSEBWPQBEDKBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobenzenesulfinic acid, also known as Sulfanilic acid or p-Aminobenzenesulfonic acid, is an organic compound with the formula H3NC6H4SO3 . It is an off-white solid and a common building block in organic chemistry .


Synthesis Analysis

The synthesis of 4-Aminobenzenesulfinic acid involves adding aniline into a reactor having an air condenser, and adding dropwise concentrated sulfuric acid having a concentration of 90% under stirring into the aniline . The reaction is completed when the reaction liquid is clear .


Molecular Structure Analysis

The molecular formula of 4-Aminobenzenesulfinic acid is C6H7NO3S . Its molecular weight is 173.190 . The IUPAC Standard InChIKey is HVBSAKJJOYLTQU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Aminobenzenesulfinic acid is an off-white solid . Its molecular weight is 173.190 . The IUPAC Standard InChIKey is HVBSAKJJOYLTQU-UHFFFAOYSA-N .

Scientific Research Applications

1. Optoelectronic Applications

  • Application Summary: 4-Aminobenzenesulfinic acid (4AB) is used as an organic nonlinear optical (NLO) material in optoelectronics . NLO materials have prospective uses such as optical data storage, optical high-speed information processing, electro-optic, optical confining, terahertz wave generation, optical amendment, photolithography, micromachining, laser cooling and at to second pulse generation .
  • Methods of Application: The optical quality, single crystals of 4AB were developed under aqueous medium condition by slow evaporation method . Single-crystal XRD analysis reveals the crystalline nature of 4AB crystal .
  • Results or Outcomes: The 4AB crystal structure is in the orthorhombic system with noncentrosymmetric (NCS), Pca2 1, space group . Linear optical studies of grown crystal allow near-UV cut-off wavelength range at 261 nm with good optical transparency in the visible and near-IR region and exhibited ultraviolet wavelength emission . Thermal analysis revealed a high thermal stability value of 288 °C for 4AB crystal .

2. Polymer Research

  • Application Summary: 4-Aminobenzenesulfinic acid is used in the synthesis of high molecular weight poly (3-aminobenzenesulfonic acid) with FeCl 3 .6H 2 O as a binary oxidant and dopant .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

3. Dye and Drug Synthesis

  • Application Summary: 4-Aminobenzenesulfinic acid, also known as Sulfanilic acid, is used to make dyes and sulfa drugs . This property is also used for the quantitative analysis of nitrate and nitrite ions by diazonium coupling reaction with N-(1-Naphthyl)ethylenediamine, resulting in an azo dye .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Environmental Analysis

  • Application Summary: Sulfanilic acid is found in the leachates of landfills . It is produced by reduction of some azo dyes .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

5. Dye Synthesis

  • Application Summary: 4-Aminobenzenesulfinic acid is used to make dyes . This property is also used for the quantitative analysis of nitrate and nitrite ions by diazonium coupling reaction with N-(1-Naphthyl)ethylenediamine, resulting in an azo dye .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Electrodeposition

  • Application Summary: 4-Aminobenzenesulfinic acid is used in the electrodeposition of self-doped conducting polyaniline (PAn) films on passive stainless steel (SS) AISI304 substrates .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

4-Aminobenzenesulfinic acid causes skin irritation and serious eye irritation. It may also cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

properties

IUPAC Name

4-aminobenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEBWPQBEDKBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322909
Record name 4-aminobenzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzenesulfinic acid

CAS RN

7472-15-3
Record name 7472-15-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-aminobenzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzenesulfinic acid
Reactant of Route 2
4-Aminobenzenesulfinic acid
Reactant of Route 3
4-Aminobenzenesulfinic acid
Reactant of Route 4
Reactant of Route 4
4-Aminobenzenesulfinic acid
Reactant of Route 5
Reactant of Route 5
4-Aminobenzenesulfinic acid
Reactant of Route 6
4-Aminobenzenesulfinic acid

Citations

For This Compound
49
Citations
CF Chignell, B Kalyanaraman, RH Sik… - Photochemistry and …, 1981 - Wiley Online Library
… Hydrolysis of 9 would be expected to give a mixture of sulfanic acid and 4-aminobenzenesulfinic acid. Photolysis of sulfanilic acid provides an additional route to the SO;- radical (…
Number of citations: 74 onlinelibrary.wiley.com
S Wang, J Wang - Chemosphere, 2020 - Elsevier
… Among them, hydrolyzed 3-amino-5-methyl isoxazole, (3-amino-5-methylisoxazole) sulfonic acid and 4-aminobenzenesulfinic acid produced in the non-radical oxidation process …
Number of citations: 23 www.sciencedirect.com
DS Kim, DK Lee, JS Kim - Clean Technology, 2018 - koreascience.kr
… H2O2 and 6 g Cu/Al2O3 catalyst at 1 atm and 40 ℃, but SMX was not fully mineralized and converted to intermediates as hydroylated-SMX, sulfanilic acid, 4-aminobenzenesulfinic acid …
Number of citations: 0 koreascience.kr
S Wang, J Wang - Chemosphere, 2021 - Elsevier
… ) sulfonic acid and 4-aminobenzenesulfinic acid degradation products formed in the non-… -5-methylisoxazole) sulfonic acid, 4-aminobenzenesulfinic acid and 4-aminophenol were …
Number of citations: 13 www.sciencedirect.com
S Zhang, HL Song, XL Yang, H Li, YW Wang - Bioresource technology, 2018 - Elsevier
… A previous study identified 4-aminobenzenesulfinic acid and 3-amino-5-methylisoxazole (… SMX could be initially degraded into 4-aminobenzenesulfinic acid and 3A5MI. Then, 4-amino …
Number of citations: 70 www.sciencedirect.com
S Zhang, XL Yang, H Li, HL Song, RC Wang… - Bioresource …, 2017 - Elsevier
… -5-methylisoxazole (3A5MI) and 4-aminobenzenesulfinic acid with the cleavage of the S … Meanwhile, 4-aminobenzenesulfinic acid is further transformed into benzenesulfinic acid or …
Number of citations: 70 www.sciencedirect.com
HY Kim, TH Kim, SM Cha, S Yu - Chemical Engineering Journal, 2017 - Elsevier
… the aniline moiety containing compounds such as SMX (parent compound), hydroxylated-SMX (RP270-2), 4-aminophenylsulfonyl structure (RP156), and 4-aminobenzenesulfinic acid (…
Number of citations: 99 www.sciencedirect.com
S Li, T Hua, CS Yuan, B Li, X Zhu, F Li - Bioresource technology, 2020 - Elsevier
… methyl-isoxazole and 4-aminobenzenesulfinic acid, this step … 5-Aminoisoxazole; 4-aminobenzenesulfinic acid was further … amino-5-methyl-isoxazole, 4-aminobenzenesulfinic acid and …
Number of citations: 69 www.sciencedirect.com
Y Dai, C Qi, H Cao, Y Wen, Y Zhao, C Xu… - Separation and …, 2022 - Elsevier
… In addition, the SN bond in SMX may break during the reaction to form 4-aminobenzenesulfinic acid (P8) and 5-methyl-1,2-oxazol-3-amine (P11), which are further converted into small …
Number of citations: 53 www.sciencedirect.com
D Hu, H Min, H Wang, Y Zhao, Y Cui, P Wu, H Ge… - Bioresource …, 2020 - Elsevier
… step, SMX was metabolized into 3A5MI and 4-aminobenzenesulfinic acid. Then, 3A5MI was … For the 4-aminobenzenesulfinic acid was further converted into benzenesulphonic acid and …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.